molecular formula C12H14N2O2 B14767617 1-(2,6-Dimethyl-phenyl)-dihydro-pyrimidine-2,4-dione

1-(2,6-Dimethyl-phenyl)-dihydro-pyrimidine-2,4-dione

Cat. No.: B14767617
M. Wt: 218.25 g/mol
InChI Key: DKVBJVJXGQVCKC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethyl-phenyl)-dihydro-pyrimidine-2,4-dione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a pyrimidine ring substituted with a 2,6-dimethylphenyl group, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 1-(2,6-Dimethyl-phenyl)-dihydro-pyrimidine-2,4-dione typically involves the reaction of 2,6-dimethylphenylamine with diethyl malonate in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethyl-phenyl)-dihydro-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

1-(2,6-Dimethyl-phenyl)-dihydro-pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-phenyl)-dihydro-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

1-(2,6-Dimethyl-phenyl)-dihydro-pyrimidine-2,4-dione can be compared with other similar compounds such as:

    2,6-Dimethylphenol: Both compounds share the 2,6-dimethylphenyl group, but differ in their core structures and reactivity.

    Pyrimidine Derivatives: Other pyrimidine derivatives may have different substituents, leading to variations in their chemical and biological properties.

    Phenylpyrimidines: Compounds with phenyl groups attached to the pyrimidine ring exhibit similarities in their aromatic character but differ in their specific substituent effects.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-8-4-3-5-9(2)11(8)14-7-6-10(15)13-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,15,16)

InChI Key

DKVBJVJXGQVCKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCC(=O)NC2=O

Origin of Product

United States

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